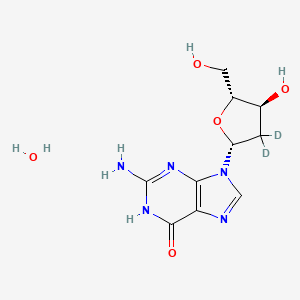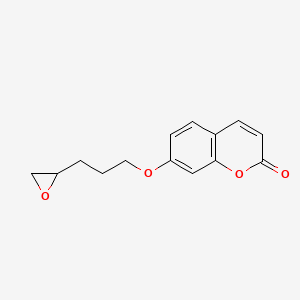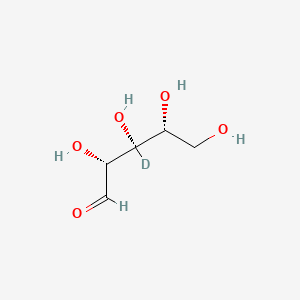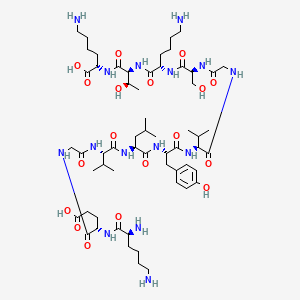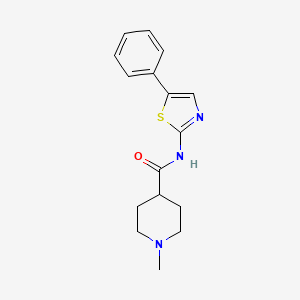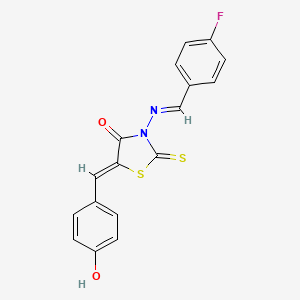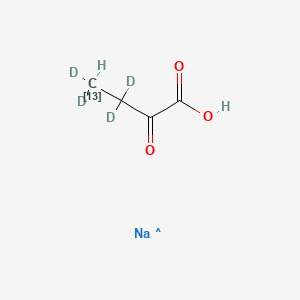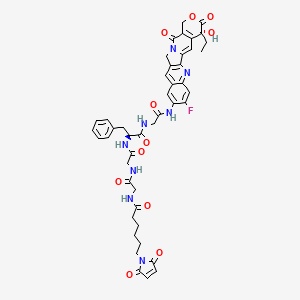
MC-GGFG-AM-(10NH2-11F-Camptothecin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-GGFG-AM-(10NH2-11F-Camptothecin) is an antibody-drug conjugate. This compound is designed to target cancer cells by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. It exhibits significant anti-tumor activity and is primarily used in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-GGFG-AM-(10NH2-11F-Camptothecin) involves the conjugation of the camptothecin derivative to the anti-TROp-2 antibody sacituzumab through a hydrolysable pH-sensitive linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is activated using a bifunctional linker that can react with both the antibody and the camptothecin derivative.
Conjugation: The activated antibody is then conjugated with the camptothecin derivative under controlled pH conditions to ensure the stability of the linker.
Purification: The final product is purified using chromatographic techniques to remove any unreacted components and by-products
Industrial Production Methods
Industrial production of MC-GGFG-AM-(10NH2-11F-Camptothecin) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation and Conjugation: Using industrial reactors to handle larger volumes of reactants.
Purification and Quality Control: Employing high-performance liquid chromatography (HPLC) and other purification methods to ensure the purity and consistency of the final product.
Formulation and Packaging: The purified compound is formulated into a suitable dosage form and packaged under sterile conditions
化学反応の分析
Types of Reactions
MC-GGFG-AM-(10NH2-11F-Camptothecin) undergoes several types of chemical reactions, including:
Hydrolysis: The pH-sensitive linker can be hydrolyzed under acidic conditions, releasing the active camptothecin derivative.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The camptothecin derivative can participate in substitution reactions, especially with nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic conditions (pH < 5).
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines and thiols are commonly used
Major Products Formed
Hydrolysis: Releases the active camptothecin derivative.
Reduction: Produces reduced forms of the compound.
Substitution: Forms substituted camptothecin derivatives
科学的研究の応用
MC-GGFG-AM-(10NH2-11F-Camptothecin) has a wide range of scientific research applications, including:
Cancer Research: Used to study the targeting and killing of cancer cells.
Drug Development: Serves as a model compound for developing new antibody-drug conjugates.
Biological Studies: Helps in understanding the mechanisms of antibody-drug conjugates and their interactions with cancer cells.
Medical Research: Investigated for its potential therapeutic applications in treating various types of cancer
作用機序
MC-GGFG-AM-(10NH2-11F-Camptothecin) exerts its effects by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. Once bound, the compound is internalized by the cancer cell, where the acidic environment triggers the hydrolysis of the linker, releasing the active camptothecin derivative. The camptothecin derivative then inhibits topoisomerase I, leading to DNA damage and cell death .
類似化合物との比較
Similar Compounds
MC-GGFG-AM-(10Me-11F-Camptothecin): Another camptothecin derivative with a similar mechanism of action but different linker chemistry.
ZW251: An antibody-drug conjugate targeting human GPC3 with a camptothecin derivative.
Uniqueness
MC-GGFG-AM-(10NH2-11F-Camptothecin) is unique due to its specific targeting of the TROp-2 antigen and the use of a hydrolysable pH-sensitive linker, which ensures the selective release of the active drug within the cancer cell .
特性
分子式 |
C45H45FN8O11 |
|---|---|
分子量 |
892.9 g/mol |
IUPAC名 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C45H45FN8O11/c1-2-45(64)29-18-34-41-27(23-54(34)43(62)28(29)24-65-44(45)63)16-26-17-32(30(46)19-31(26)52-41)50-38(58)22-49-42(61)33(15-25-9-5-3-6-10-25)51-37(57)21-48-36(56)20-47-35(55)11-7-4-8-14-53-39(59)12-13-40(53)60/h3,5-6,9-10,12-13,16-19,33,64H,2,4,7-8,11,14-15,20-24H2,1H3,(H,47,55)(H,48,56)(H,49,61)(H,50,58)(H,51,57)/t33-,45+/m0/s1 |
InChIキー |
GLUCBNJSQUGNCA-OXCVABKISA-N |
異性体SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
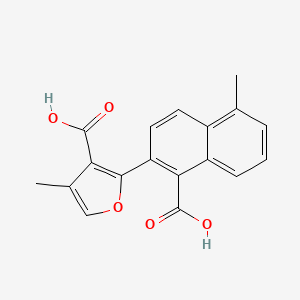
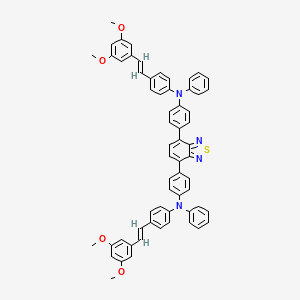
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
